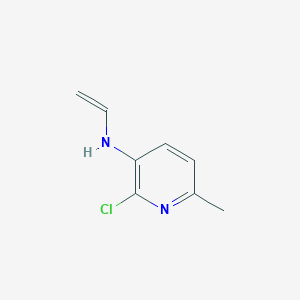
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a chemical compound with a unique molecular structure It is characterized by the presence of a hydroxy-methylazetidine group attached to a methylpyridine carbaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 3-hydroxy-3-methylazetidine with a suitable pyridine derivative. One common method involves the use of 1,2-dichloroethane as a solvent, with sodium tris(acetoxy)borohydride as a reducing agent . The reaction is carried out at room temperature for a specified period, followed by heating to complete the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce alcohols.
Aplicaciones Científicas De Investigación
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylazetidin-3-ol
- 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde
- 3-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylpropanamide
Uniqueness
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-(3-hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-9(5-14)4-12-10(8)13-6-11(2,15)7-13/h3-5,15H,6-7H2,1-2H3 |
Clave InChI |
YFEOLYUDCWVXJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CC(C2)(C)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)


![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)


![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)
![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)
![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)


